Cas no 4097-04-5 (Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI))

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI) structure
4097-04-5 structure
Product Name:Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI)
CAS No:4097-04-5
MF:C20H24N10Na5O22P5
MW:1026.2760219574
CID:332073
PubChem ID:24893808
Update Time:2025-09-18

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • P1,P5-Di(adenosine-5′) pentaphosphate pentasodium
    • A(5′)P5(5′)A
    • Adenosine5'-(hexahydrogen pentaphosphate), P''''&reg
    • DIADENOSINE PENTAPHOSPHATE PENTASODIUM SALT
    • P1,P5-Di(adenosine-5') pentaphosphate pentasodium
    • P1,P5-Di(adenosine-5') pentaphosphate pentasodium salt
    • 2'and3'-mixture
    • 3'-adenosine monophosphate
    • 3'-AMP
    • 5'->5'-ester with adenosine,pentasodium salt
    • 5'-ester with adenosine, pentasodium salt (9CI)
    • A-3'-MP
    • adenosine 3'-monophosphate
    • adenosine 3'-phosphate
    • adenosine-3'-monophosphoric acid
    • ADENYLIC ACID,B
    • Ado-3'-P
    • fromyeast
    • synadenylicacid
    • DTXSID20193968
    • 4097-04-5
    • A(5')P5(5')A
    • P1,P5-Di(adenosine-5') pentaphosphate pentasodium salt, >=95% (HPLC), powder
    • pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
    • Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
    • EINECS 223-852-7
    • A[5']P5[5']A SODIUM SALT
    • NNMFUJJMJIYTSP-CSMIRWGRSA-I
    • Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI)
    • MDL: MFCD00077718
    • Inchi: 1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1
    • InChI Key: NNMFUJJMJIYTSP-CSMIRWGRSA-I
    • SMILES: P(=O)([O-])(OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Computed Properties

  • Exact Mass: 1025.92000
  • Monoisotopic Mass: 296.137222
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 32
  • Heavy Atom Count: 62
  • Rotatable Bond Count: 16
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112

Experimental Properties

  • Color/Form: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Solubility: H2O: 50 mg/mL
  • PSA: 543.70000
  • LogP: 1.02400
  • Vapor Pressure: No data available

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI) Pricemore >>

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